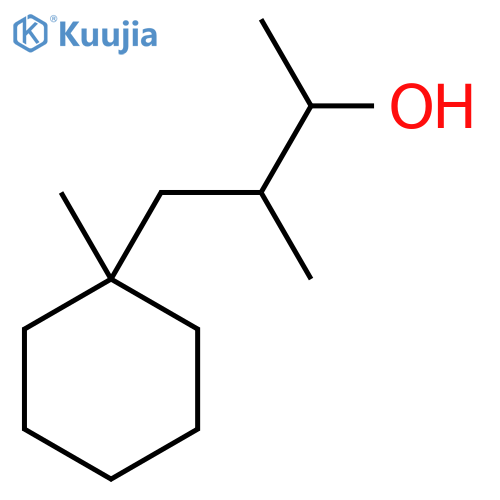Cas no 2172591-81-8 (3-Methyl-4-(1-methylcyclohexyl)butan-2-ol)
3-メチル-4-(1-メチルシクロヘキシル)ブタン-2-オールは、特異な構造を持つ高純度の有機化合物です。分子内にシクロヘキシル基とヒドロキシル基を有し、優れた立体障害特性を示します。この化合物は高い熱安定性と化学的安定性を兼ね備えており、有機合成中間体として有用です。特に香料や医薬品中間体の合成において、立体選択的反応の制御に寄与します。揮発性が低いため取り扱いが容易で、溶媒への溶解性にも優れています。官能基の配置により、他の化合物との反応性を精密に調整可能な点が特徴です。

2172591-81-8 structure
商品名:3-Methyl-4-(1-methylcyclohexyl)butan-2-ol
3-Methyl-4-(1-methylcyclohexyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2172591-81-8
- EN300-1636113
- 3-methyl-4-(1-methylcyclohexyl)butan-2-ol
- 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol
-
- インチ: 1S/C12H24O/c1-10(11(2)13)9-12(3)7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3
- InChIKey: UTQZFURPXGQECH-UHFFFAOYSA-N
- ほほえんだ: OC(C)C(C)CC1(C)CCCCC1
計算された属性
- せいみつぶんしりょう: 184.182715385g/mol
- どういたいしつりょう: 184.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
3-Methyl-4-(1-methylcyclohexyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636113-0.5g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 0.5g |
$933.0 | 2023-07-10 | ||
| Enamine | EN300-1636113-1000mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 1000mg |
$842.0 | 2023-09-22 | ||
| Enamine | EN300-1636113-500mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 500mg |
$809.0 | 2023-09-22 | ||
| Enamine | EN300-1636113-1.0g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 1.0g |
$971.0 | 2023-07-10 | ||
| Enamine | EN300-1636113-2.5g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 2.5g |
$1903.0 | 2023-07-10 | ||
| Enamine | EN300-1636113-10000mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 10000mg |
$3622.0 | 2023-09-22 | ||
| Enamine | EN300-1636113-5.0g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 5.0g |
$2816.0 | 2023-07-10 | ||
| Enamine | EN300-1636113-10.0g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 10.0g |
$4176.0 | 2023-07-10 | ||
| Enamine | EN300-1636113-250mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 250mg |
$774.0 | 2023-09-22 | ||
| Enamine | EN300-1636113-0.1g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 0.1g |
$855.0 | 2023-07-10 |
3-Methyl-4-(1-methylcyclohexyl)butan-2-ol 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
2172591-81-8 (3-Methyl-4-(1-methylcyclohexyl)butan-2-ol) 関連製品
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 4964-69-6(5-Chloroquinaldine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
